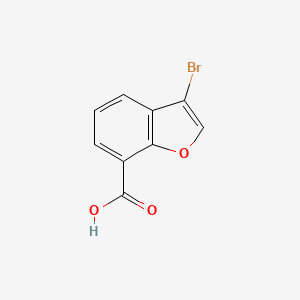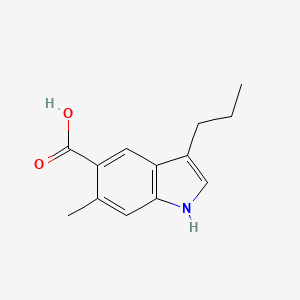
3-bromo-1-benzofuran-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-benzofuran-7-carboxylic acid, also known as 3-bromobenzofuran-7-carboxylic acid or 3-BBFCA, is an organic compound that is widely used in the synthesis of various organic compounds. It is a versatile intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. The chemical structure of 3-BBFCA consists of a phenyl ring, a bromine atom, and a carboxylic acid group. It is a white solid with a melting point of 106 °C.
Applications De Recherche Scientifique
3-BBFCA has been used in various scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, dyes, and other organic compounds. It has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. It has also been used in the synthesis of polymers, polyesters, and polyamides. In addition, it has been used in the synthesis of polymeric materials for drug delivery.
Mécanisme D'action
The mechanism of action of 3-BBFCA is not fully understood. It is believed that the carboxylic acid group of 3-BBFCA reacts with the amine group of the target molecule to form an amide bond. This amide bond is then further stabilized by hydrogen bonding. This reaction is believed to be the basis for the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BBFCA are not fully understood. However, it has been shown to have anti-cancer and anti-inflammatory effects in animal models. In addition, it has been shown to have antimicrobial effects against a variety of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
3-BBFCA has several advantages and limitations for laboratory experiments. The major advantage is its ease of synthesis, which makes it a versatile intermediate in the synthesis of various organic compounds. It is also relatively stable and has a low toxicity profile. On the other hand, the reaction of 3-BBFCA with other organic compounds can be difficult to control and can lead to unwanted side reactions.
Orientations Futures
There are several potential future directions for the use of 3-BBFCA. One potential direction is the development of new synthetic methods for the synthesis of 3-BBFCA and its derivatives. Another potential direction is the development of new applications for 3-BBFCA, such as in the synthesis of polymeric materials for drug delivery. In addition, further research into the biochemical and physiological effects of 3-BBFCA may lead to new therapeutic uses for this compound.
Méthodes De Synthèse
3-BBFCA can be synthesized by either a direct or indirect method. The direct method involves the reaction of 1-bromobenzene with a carboxylic acid in the presence of a base such as sodium hydroxide (NaOH). The indirect method involves the reaction of 1-bromobenzene with a carboxylic acid in the presence of an acid catalyst such as sulfuric acid (H2SO4). Both methods yield 3-BBFCA in good yields.
Propriétés
IUPAC Name |
3-bromo-1-benzofuran-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRHDXHHHYLOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)OC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)



![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)
![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)
![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)

![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)
